![molecular formula C19H22O B1360613 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-63-4](/img/structure/B1360613.png)
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with 3,5-dimethylphenylacetylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylacetophenone
- 2,5-Dimethylbenzophenone
- 3,5-Dimethylbenzaldehyde
Uniqueness
3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is unique due to the presence of multiple dimethyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, a member of the propiophenone family, has garnered attention for its potential biological activities. This compound is structurally characterized by its dimethyl substitutions and a propiophenone moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields, including pharmacology and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two methyl groups on the 3' and 5' positions of the phenyl ring, alongside a propiophenone group that plays a significant role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Disruption: It may disrupt cellular processes by altering protein functions or signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Effects: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Data Table: Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents.
- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis, highlighting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGEVVOCQOXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644742 | |
Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-63-4 | |
Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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